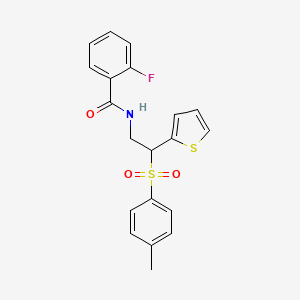

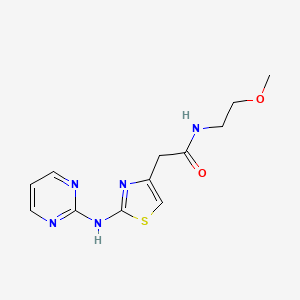

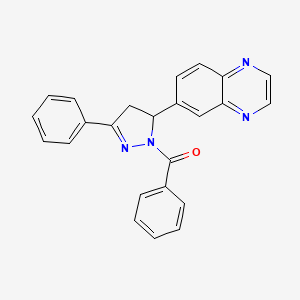

![molecular formula C25H31N3O2 B2424011 4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one CAS No. 912896-40-3](/img/structure/B2424011.png)

4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis

The molecular structure of this compound is established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . It contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds .Chemical Reactions Analysis

The compound is a strong electron donor and can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . The compound also acts as a reagent for the reductive transformation of organic compounds .Physical And Chemical Properties Analysis

The compound is a solid and shows a high degree of stability under ambient conditions . It forms a transparent and homogeneous film in TFTs .Applications De Recherche Scientifique

Catalysis in Asymmetric Michael Reactions

One application in scientific research is the use of similar benzimidazole derivatives in catalysis. For instance, benzimidazole compounds have been utilized as catalysts in asymmetric Michael reactions. Such reactions are crucial in organic synthesis, allowing for the creation of chiral compounds with high precision (Ryoda et al., 2008).

Synthesis of Heterocyclic Compounds

Benzimidazole derivatives play a significant role in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including in the development of new materials and in pharmaceutical research. The synthesis process often involves solvent-free conditions, highlighting the efficiency and environmental considerations in modern chemical synthesis (Meziane et al., 1998).

Electrochemical and Optical Properties

Benzimidazole units are also essential in studying the electrochemical and optical properties of polymers. This research is crucial in developing new materials with specific electronic and optical characteristics, potentially useful in various technologies like solar cells and sensors (Ozelcaglayan et al., 2012).

Photophysical Properties in Chromophores

These compounds are also investigated for their photophysical properties, particularly in chromophores. Understanding these properties is vital for applications in fields such as photonics, where materials need to absorb, emit, or manipulate light in specific ways (Jȩdrzejewska et al., 2014).

Ionic Liquid Studies

Research into benzimidazole derivatives extends into the study of ionic liquids. These liquids are of significant interest due to their unique properties like high thermal stability and low volatility, making them useful in various industrial and research applications (Cheek, 2017).

Insecticidal and Antibacterial Potential

The synthesis of compounds related to benzimidazole derivatives has also been explored for their potential insecticidal and antibacterial properties. This research contributes to the development of new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Reactions with N,N-Binucleophiles

These compounds are also used in reactions with N,N-binucleophiles. Such reactions are fundamental in organic chemistry, leading to the synthesis of various complex molecules with potential applications in medicinal chemistry and material science (Shestakov et al., 2006).

Removal of Heavy Metal Ions

Research involving benzimidazole derivatives has also delved into environmental applications, such as the removal of heavy metal ions from aqueous solutions. This is crucial in addressing pollution and environmental contamination (Mansoori & Ghanbari, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

1-butyl-4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-24(27)29)25-26-21-10-6-7-11-22(21)28(25)14-15-30-23-12-8-9-18(2)19(23)3/h6-12,20H,4-5,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHXBAXJXYUIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

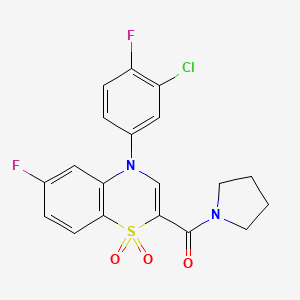

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423935.png)

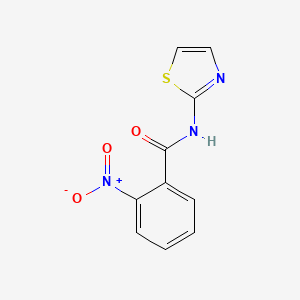

![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)

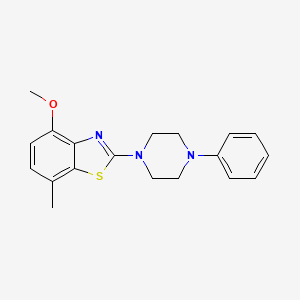

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)